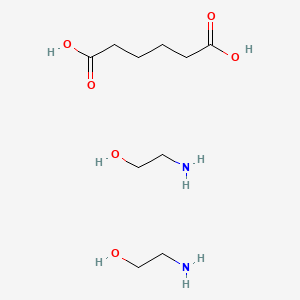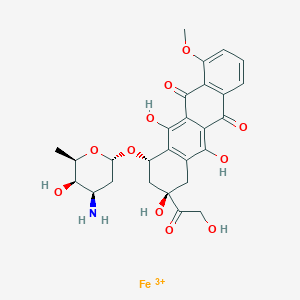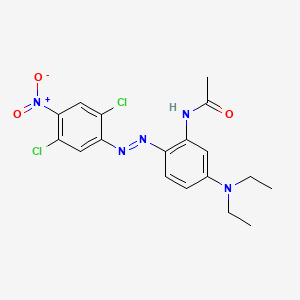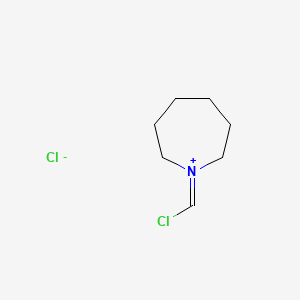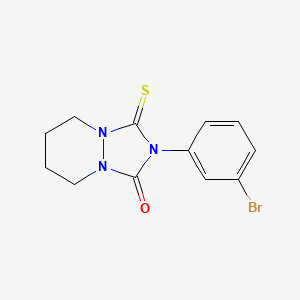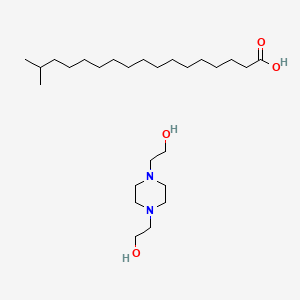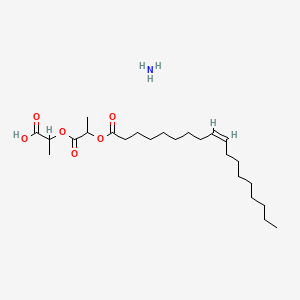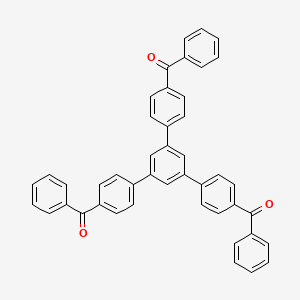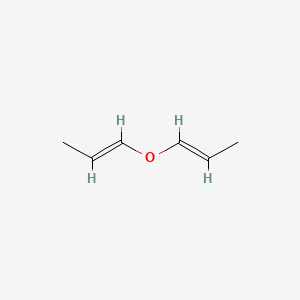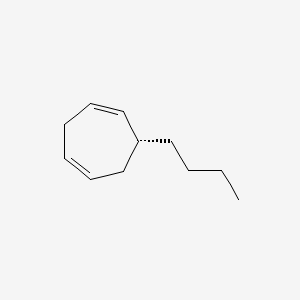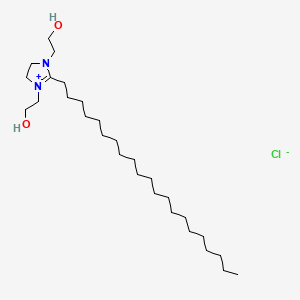
2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride is a synthetic organic compound with the molecular formula C28H57N2O2Cl. It is a member of the imidazolium family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride typically involves the following steps:
Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through a cyclization reaction. This is achieved by reacting a suitable diamine with a diacid or its derivative under acidic conditions.
Alkylation: The imidazole ring is then alkylated using a long-chain alkyl halide, such as henicosyl chloride, in the presence of a base like potassium carbonate.
Hydroxyethylation: The alkylated imidazole is further reacted with ethylene oxide to introduce the hydroxyethyl groups at the 1 and 3 positions of the imidazole ring.
Quaternization: Finally, the compound is quaternized by reacting it with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazolium ring can be reduced to form imidazoline derivatives.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halide exchange reactions are typically carried out using sodium or potassium salts of the desired anion.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Imidazoline derivatives.
Substitution: Corresponding halide salts.
Scientific Research Applications
2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including alkylation and acylation reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with enzymes and other proteins, inhibiting their activity. The hydroxyethyl groups play a crucial role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Henicosyl-3-[1-(stearoylamino)ethyl]-3-imidazoline-3-ium
- 1-[1-(Henicosanoylamino)ethyl]-2-icosyl-1-imidazoline-1-ium
- 2-Henicosyl-3-[2-(nonadecanoylamino)ethyl]-3-imidazoline-3-ium
Uniqueness
2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride is unique due to its dual hydroxyethyl groups, which enhance its solubility and reactivity. This makes it more versatile in various applications compared to similar compounds that lack these functional groups .
Properties
CAS No. |
93762-27-7 |
|---|---|
Molecular Formula |
C28H57ClN2O2 |
Molecular Weight |
489.2 g/mol |
IUPAC Name |
2-[2-henicosyl-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C28H57N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28-29(24-26-31)22-23-30(28)25-27-32;/h31-32H,2-27H2,1H3;1H/q+1;/p-1 |
InChI Key |
ARADQNGZAAPCKT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


